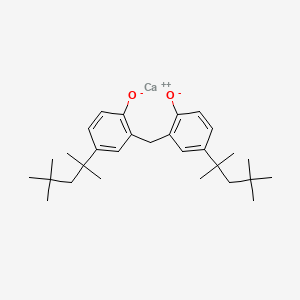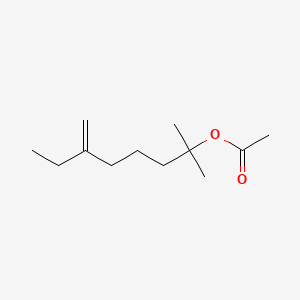
1H-1,2,4-Triazole-3-methanol,1,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole-3-methanol,1,5-diphenyl- is a compound belonging to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole-3-methanol,1,5-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with aldehydes or ketones, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts such as copper or other transition metals to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and scalability. The use of heterogeneous catalysts, such as copper-on-charcoal, is common in industrial settings to ensure efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions: 1H-1,2,4-Triazole-3-methanol,1,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield different substituted triazoles.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole-3-methanol,1,5-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry[][3].
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies[][3].
Medicine: It is investigated for its potential as an anticancer and antiviral agent[][3].
Industry: The compound is used in the development of new materials, such as polymers and catalysts[][3].
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole-3-methanol,1,5-diphenyl- involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target .
Comparación Con Compuestos Similares
1H-1,2,3-Triazole: Another triazole isomer with similar properties but different reactivity and applications.
1H-1,2,4-Triazole-3-thiol: A thiol-substituted triazole with unique properties and applications in material science.
Methyl-1H-1,2,4-triazole-3-carboxylate: A carboxylate derivative used as a precursor in the synthesis of nucleoside analogues.
Uniqueness: 1H-1,2,4-Triazole-3-methanol,1,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C15H13N3O |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
(1,5-diphenyl-1,2,4-triazol-3-yl)methanol |
InChI |
InChI=1S/C15H13N3O/c19-11-14-16-15(12-7-3-1-4-8-12)18(17-14)13-9-5-2-6-10-13/h1-10,19H,11H2 |
Clave InChI |
XFVZDCMWINWAFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)

![1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene](/img/structure/B13794335.png)
![2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1h-benzo[d][1,3]oxazin-6-yl)benzonitrile](/img/structure/B13794341.png)







